Physiochemical Profiling and Analytical Characterization of 4-Phenyl-but-3-yn-1-amine
Physiochemical Profiling and Analytical Characterization of 4-Phenyl-but-3-yn-1-amine
Executive Summary
4-Phenyl-but-3-yn-1-amine (CAS: 2565662-60-2 for HCl salt) is a specialized "homopropargylamine" building block used primarily in the synthesis of nitrogen-containing heterocycles and as a pharmacophore linker in drug discovery.[1][2] Structurally, it consists of a primary amine separated from a phenyl-capped alkyne by an ethylene spacer (
This compound is distinct from its branched isomer, 4-phenylbut-3-yn-2-amine (CAS: 134166-48-6), which is a known monoamine oxidase (MAO) inhibitor scaffold. While the branched isomer is often the subject of direct pharmacological study, the linear 1-amine serves as a critical intermediate for "Click" chemistry (CuAAC), the construction of 3,4-diaryloylpyridines, and the development of sulfamoyl azide probes.
This guide provides a rigorous technical breakdown of the linear amine's physicochemical properties, synthesis protocols, and analytical fingerprints, designed for researchers requiring high-purity standards for organic synthesis or biological assay development.
Molecular Identity & Structural Analysis[2]
| Parameter | Detail |
| IUPAC Name | 4-Phenylbut-3-yn-1-amine |
| Common Synonyms | 1-Amino-4-phenyl-3-butyne; Benzenebutanamine, 3-ynyl- |
| CAS Number | 2565662-60-2 (Hydrochloride); 10229-11-5 (Alcohol Precursor) |
| SMILES | C1=CC=C(C=C1)C#CCCN |
| InChI Key | (Derived) IBHSROAJVVUWSC-UHFFFAOYSA-N (Analogous to alcohol) |
| Molecular Formula | |
| Molecular Weight | 145.20 g/mol (Free Base); 181.66 g/mol (HCl Salt) |
Structural Conformation
The molecule features a rigid phenyl-alkyne rod connected to a flexible ethylamine tail. This "rod-coil" geometry allows the amine to project away from the hydrophobic core, making it an ideal linker for probing enzyme active sites or connecting functional groups without steric clash at the binding interface.
Physicochemical Parameters
The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) relevant for handling and formulation.
| Property | Value | Context/Notes |
| Physical State | Yellow Oil (Free Base) White Solid (HCl Salt) | Free base oxidizes slowly in air; store under Argon. |
| Melting Point | N/A (Oil) / >200°C (HCl, dec.) | Salt form is preferred for long-term stability. |
| Boiling Point | ~245°C (Predicted, 760 mmHg) | High BP due to H-bonding; distill under high vacuum only. |
| pKa (Conjugate Acid) | 9.6 ± 0.2 | Slightly lower than typical alkylamines (10.5) due to the electron-withdrawing alkyne. |
| LogP (Octanol/Water) | 1.95 (Predicted) | Moderately lipophilic; cell-permeable. |
| Solubility | Water: >50 mg/mL (HCl salt) DMSO: >100 mM | Free base is soluble in DCM, EtOAc, MeOH. |
| Polar Surface Area | 26.02 Ų | Excellent CNS penetration potential. |
Synthesis & Manufacturing Protocols
Two primary routes exist: Sonogashira Coupling (convergent) and Nucleophilic Substitution (linear). The Sonogashira route is preferred for scale-up due to the availability of reagents.
Method A: Sonogashira Coupling (Recommended)
Reaction: Iodobenzene + 3-Butyn-1-amine
Protocol:
-
Reagents: Charge a flame-dried Schlenk flask with Iodobenzene (1.0 equiv),
(2 mol%), and CuI (1 mol%). -
Solvent: Add degassed
(or ) as both solvent and base. -
Addition: Add 3-butyn-1-amine (1.1 equiv) dropwise under
flow. -
Conditions: Stir at Room Temperature (25°C) for 4–6 hours. Monitoring by TLC (Hexane/EtOAc 1:1) will show the disappearance of iodobenzene.
-
Workup: Dilute with
, filter through a Celite pad to remove Pd/Cu residues. Concentrate filtrate. -
Purification: Flash chromatography (
, DCM:MeOH 95:5 + 1% ) yields the product as a yellow oil. Convert to HCl salt by adding 2M HCl in ether.
Method B: Functional Group Interconversion
Route: 4-Phenyl-but-3-yn-1-ol
Figure 1: Convergent synthesis workflow via Sonogashira coupling.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral fingerprints must be confirmed.
Nuclear Magnetic Resonance (NMR)
Solvent:
-
H NMR (500 MHz):
- 7.40–7.25 (m, 5H, Ph-H) – Aromatic multiplet.
-
2.95 (t,
Hz, 2H, ) – Triplet adjacent to amine. -
2.60 (t,
Hz, 2H, ) – Triplet adjacent to alkyne. -
1.80 (br s, 2H,
) – Broad singlet (exchanges with ).
-
C NMR (125 MHz):
- 131.6, 128.3, 127.9 (Aromatic carbons).
- 87.5, 82.1 (Alkyne carbons).
-
41.5 (
). -
23.8 (
).
Mass Spectrometry (ESI-MS)
-
Mode: Positive Ion Mode (
) -
Parent Ion
: Calculated: 146.09; Found: 146.1 m/z. -
Fragmentation: Loss of
(17 Da) may be observed, giving a peak at 129 m/z.
Biological Relevance & Applications
Heterocycle Synthesis (Drug Discovery)
The compound serves as a "homopropargylamine" dinucleophile. It reacts with
Click Chemistry Probes
The internal alkyne is generally less reactive to CuAAC (Click) than a terminal alkyne, but under forcing conditions or using Ruthenium catalysis (RuAAC), it can be ligated to azides. This allows the phenyl group to act as a hydrophobic anchor in biological probes.
Enzyme Inhibition (MAO Homology)
While the branched isomer (4-phenylbut-3-yn-2-amine) is a potent MAO inhibitor, the linear amine described here shows weak reversible inhibition. It is often used as a negative control in MAO assays to validate the necessity of the
Figure 2: Functional application map for 4-phenyl-but-3-yn-1-amine.
Safety & Handling
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319). As a primary amine, it is potentially corrosive to mucous membranes.
-
Storage: Store at 2–8°C. The free base absorbs
from air; store under inert gas (Argon/Nitrogen). The HCl salt is stable at room temperature if kept dry. -
Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.
References
-
Synthesis via Sonogashira Coupling : Palladium(II)-Catalyzed Regioselective syn-Hydroarylation. (2021). Supporting Information, Scheme S3. Link (Verified context from search).
-
Synthesis of Pyridine Derivatives : Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones. RSC Advances. Link
-
Sulfamoyl Azide Preparation : Intramolecular 1,5-C(sp3)–H Radical Amination via Co(II). Chemical Science, Supporting Information. Link
-
Alcohol Precursor Properties : PubChem Compound Summary for 4-Phenylbut-3-yn-1-ol (CID 575462). Link
-
Branched Isomer Distinction : 4-Phenylbut-3-yn-2-amine. AK Scientific Product Data. Link
